6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid

Descripción general

Descripción

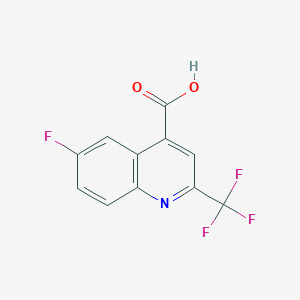

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative This compound is notable for its unique structural features, which include a fluorine atom at the 6-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 4-position

Mecanismo De Acción

Target of Action

The primary target of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is the ATPase domain of human Topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a significant target for anticancer drugs .

Mode of Action

The compound interacts with hTopoIIα, inhibiting the enzyme’s activity . This interaction disrupts the DNA replication process, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of hTopoIIα disrupts the DNA replication process, affecting the cell cycle and leading to apoptosis . This action primarily affects rapidly dividing cells, such as cancer cells .

Result of Action

The compound exhibits significant anticancer activity. It has been shown to be more potent than doxorubicin against various carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . It also induces apoptotic DNA fragmentation in MCF-7 and HEK-293 cell lines .

Análisis Bioquímico

Biochemical Properties

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. This binding often involves interactions with the active sites of enzymes, resulting in changes in enzyme activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects are often observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, resulting in altered energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized to produce the quinoline core.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of catalysts, such as molecular iodine or nano ZnO, to facilitate the cyclization process under mild conditions . Additionally, solvent-free conditions and environmentally benign reagents are often employed to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives with different oxidation states.

Reduction: The quinoline ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Aplicaciones Científicas De Investigación

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

6,8-Difluoro-4-methyl-2-(3-pyridinyl)quinoline: This compound shares a similar quinoline core but has additional fluorine atoms and a pyridinyl group, which confer different chemical properties.

4-Hydroxy-2-(trifluoromethyl)quinoline: This derivative has a hydroxyl group instead of a carboxylic acid group, resulting in distinct reactivity and applications.

Uniqueness

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is a novel compound within the quinoline family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a fluorine atom at the 6-position and a trifluoromethyl group at the 2-position, along with a carboxylic acid functional group at the 4-position. This unique structure contributes to its biological activity, particularly in targeting various cellular pathways.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, as evidenced by agar diffusion methods .

- Inhibition of Key Enzymes : It targets specific enzymes involved in critical signaling pathways, such as mTOR and PI3K, which are essential for cell growth and metabolism. The compound shows IC50 values in the low micromolar range against these targets, indicating potent inhibitory effects .

- Cellular Protection : In vitro studies reveal that it protects neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Type | IC50 (µM) | Target |

|---|---|---|---|

| Antibacterial | S. aureus | 5.0 | Bacterial cell wall synthesis |

| Antibacterial | E. coli | 4.5 | Bacterial cell wall synthesis |

| mTOR Inhibition | Cell lines | 0.72 | mTORC1 |

| PI3K Inhibition | Cell lines | 2.62 | PI3K |

| Neuroprotection | SH-SY5Y cells | - | Apoptosis pathways |

Case Studies

- Neuroprotective Effects : A study involving SH-SY5Y neuroblastoma cells showed that treatment with this compound significantly reduced cell death caused by Aβ1-42 exposure. The compound enhanced cell viability and reduced markers of oxidative stress.

- Antimicrobial Evaluation : In a comparative study with known antibiotics, this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new therapeutic agent for resistant bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its ability to cross the blood-brain barrier, which is crucial for neuroprotective applications.

Propiedades

IUPAC Name |

6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)7(10(17)18)4-9(16-8)11(13,14)15/h1-4H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQQIQCSUJBIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614107 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-06-0 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.